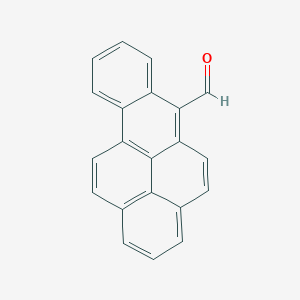

BENZO(a)PYRENE-6-CARBOXALDEHYDE

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13312-42-0 |

|---|---|

Molecular Formula |

C21H12O |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

benzo[b]pyrene-6-carbaldehyde |

InChI |

InChI=1S/C21H12O/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-12H |

InChI Key |

JYHGZHPGIQQNJP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2C=O)C=CC5=CC=CC(=C54)C=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2C=O)C=CC5=CC=CC(=C54)C=C3 |

Other CAS No. |

13312-42-0 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzo a Pyrene 6 Carboxaldehyde

Established Synthetic Routes for BENZO(a)PYRENE-6-CARBOXALDEHYDE

The introduction of a formyl group at the C6 position of the benzo[a]pyrene (B130552) skeleton is a key transformation, for which several synthetic methodologies have been developed.

Vilsmeier-Haack Reaction Approaches

The Vilsmeier-Haack reaction is a widely documented and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. rsc.org The classical approach involves an electrophilic substitution using a halomethyleniminium salt, commonly known as the Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃). rsc.orgnih.gov This reagent serves not only as a formylating agent but can also be used in a variety of other chemical transformations. rsc.org

An improved synthetic route for this compound utilizes this reaction, highlighting its applicability to complex polycyclic aromatic hydrocarbons (PAHs). nih.gov The reaction proceeds by treating the parent hydrocarbon, benzo[a]pyrene, with the Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide). nih.gov This electrophilic substitution targets the most reactive position on the benzo[a]pyrene ring, which is the C6 position, leading to the desired aldehyde. The general mechanism involves the generation of the electrophilic iminium salt, which then attacks the aromatic ring to form an intermediate that, upon hydrolysis, yields the carboxaldehyde. researchgate.net

Carbonylation Strategies for Benzo[a]pyrene

Carbonylation reactions, which introduce a carbonyl group using carbon monoxide (CO), represent another important strategy in organic synthesis. acs.org Palladium-catalyzed oxidative carbonylation has emerged as a direct and facile method for the synthesis and functionalization of PAHs. nih.govacs.org This approach involves the activation of a C-H bond by a palladium catalyst, followed by the insertion of carbon monoxide. rsc.org While not detailed specifically for the synthesis of this compound from benzo[a]pyrene in the reviewed literature, this methodology is a powerful tool for the direct carboxylation of arene derivatives. rsc.org

Another well-known carbonylation method is the Koch reaction (or Koch-Haaf reaction when using formic acid as the CO source), which is a strongly acid-catalyzed process used to synthesize tertiary carboxylic acids from alkenes or alcohols and carbon monoxide. researchgate.netwikipedia.org The mechanism involves the formation of a carbenium ion, which then reacts with carbon monoxide. wikipedia.org Its direct application to form an aldehyde on an unactivated aromatic ring like benzo[a]pyrene is not standard, as the reaction typically yields carboxylic acids and requires conditions conducive to carbocation formation. wikipedia.orgyoutube.com

Other Chemical Synthesis Pathways from Benzo[a]pyrene

Beyond direct formylation, multi-step pathways originating from benzo[a]pyrene have been explored. One such sequence involves the initial halogenation of the benzo[a]pyrene core. The use of N-halogenosuccinimides, such as N-bromosuccinimide, can be employed to prepare 6-halogeno-derivatives of benzo[a]pyrene. nih.gov These halogenated intermediates, for instance, 6-bromo-benzo[a]pyrene, serve as versatile precursors for subsequent functionalization at the C6 position to introduce the carboxaldehyde group.

Optimization and Improvement of this compound Synthesis

The practical utility of any synthetic route is determined by its efficiency, the purity of the product, and the profile of any generated byproducts.

Yield Enhancement and Purity Considerations

Research has focused on developing improved routes to this compound that enhance both yield and purity. nih.gov For instance, modifications to the Vilsmeier-Haack reaction conditions can be optimized to maximize the output of the desired product. Following synthesis, purification is critical. Techniques such as thin-layer chromatography (TLC) are used to assess the purity of the product and to guide further purification steps like column chromatography and recrystallization. nih.gov

Table 1: Summary of Synthetic Approaches for this compound

| Method | Reagents | Product | Notes |

| Vilsmeier-Haack Reaction | Benzo[a]pyrene, POCl₃, DMF | This compound | An improved route has been described. nih.gov |

| Halogenation/Functionalization | Benzo[a]pyrene, N-bromosuccinimide | 6-Bromobenzo[a]pyrene | Intermediate for further synthesis. nih.gov |

| Pd-catalyzed Carbonylation | Benzo[a]pyrene, CO, Pd catalyst | Benzo(a)pyrene-6-carboxylic acid/ester | General strategy for PAHs; produces carboxylic acid derivatives. rsc.org |

Characterization of Byproducts and Impurities

A key aspect of optimizing the synthesis of this compound is the identification and characterization of impurities and byproducts that may form during the reaction. nih.gov In the Vilsmeier-Haack synthesis, the formation of an impurity has been noted and investigated. nih.gov Understanding the structure of this impurity is crucial for developing purification strategies to remove it and for modifying reaction conditions to prevent its formation. Isomeric byproducts can also arise if the formylating agent reacts at positions other than C6, although the C6 position is generally the most reactive site on the benzo[a]pyrene nucleus.

Table 2: Potential Byproducts and Impurities in Synthesis

| Precursor/Reaction | Identified Impurity/Byproduct | Method of Characterization | Reference |

| This compound | Unspecified impurity | Spectroscopic analysis, TLC | nih.gov |

| Benzo[a]pyrene | Isomeric formylation products | Chromatographic and spectroscopic methods | General chemical principle |

Derivative Chemistry of this compound

The strategic location of the formyl group in Benzo[a]pyrene-6-carboxaldehyde allows for its conversion into a wide array of derivatives. These transformations are crucial for structure-activity relationship studies and the development of new materials.

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety of this compound readily undergoes condensation reactions with various nucleophiles. A notable example is its reaction with (p-nitrophenyl)hydrazine, which yields the corresponding (p-nitrophenyl)hydrazone. This reaction typically proceeds by treating the aldehyde with the hydrazine (B178648) derivative in a suitable solvent. Another characteristic reaction is the formation of an oxime upon treatment with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine. These reactions serve as classical methods for the characterization and derivatization of aldehydes.

Furthermore, the Wittig reaction provides a powerful tool for carbon-carbon bond formation at the 6-position. By reacting this compound with a phosphorus ylide, the aldehyde group can be converted into an alkene, thus extending the carbon chain.

Conversion to Carboxylic Acids

The oxidation of the aldehyde group in this compound to a carboxylic acid is a fundamental transformation. This can be achieved using various oxidizing agents. One effective method involves the use of silver oxide. This reaction is typically carried out by stirring the aldehyde with freshly prepared silver oxide in a suitable solvent, such as aqueous ethanol, at room temperature. This process yields Benzo[a]pyrene-6-carboxylic acid, a valuable derivative for further functionalization, such as ester or amide formation.

| Starting Material | Product | Reagents and Conditions |

| Benzo[a]pyrene-6-carboxaldehyde | Benzo[a]pyrene-6-carboxylic acid | Silver oxide, aqueous ethanol, room temperature |

Reduction to Alcohols and Methyl Derivatives

The aldehyde functional group can be readily reduced to a primary alcohol or completely to a methyl group. The reduction to 6-hydroxymethylbenzo[a]pyrene is typically accomplished using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are generally performed in alcoholic or ethereal solvents at mild temperatures.

For the complete reduction of the aldehyde to a methyl group, thereby forming 6-methylbenzo[a]pyrene, the Wolff-Kishner reduction is a classic and effective method. wikipedia.org This reaction involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine hydrate, followed by heating in the presence of a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like diethylene glycol. wikipedia.org

| Starting Material | Product | Reagents and Conditions |

| Benzo[a]pyrene-6-carboxaldehyde | 6-Hydroxymethylbenzo[a]pyrene | Sodium borohydride in ethanol |

| Benzo[a]pyrene-6-carboxaldehyde | 6-Methylbenzo[a]pyrene | Hydrazine hydrate, potassium hydroxide, diethylene glycol, heat (Wolff-Kishner reduction) wikipedia.org |

Formation of Nitriles and Other Nitrogenous Derivatives

The conversion of the aldehyde to a nitrile introduces a versatile cyano group. A common route to achieve this transformation is through the corresponding oxime. The oxime of Benzo[a]pyrene-6-carboxaldehyde, upon treatment with a dehydrating agent such as acetic anhydride, undergoes elimination to furnish 6-cyanobenzo[a]pyrene.

Other nitrogenous derivatives can also be synthesized. For instance, the reaction with 2,4-dinitrophenylhydrazine (B122626) yields the corresponding 2,4-dinitrophenylhydrazone, a stable crystalline derivative often used for characterization purposes.

| Starting Material | Intermediate | Product | Reagents and Conditions |

| Benzo[a]pyrene-6-carboxaldehyde | Benzo[a]pyrene-6-carboxaldehyde oxime | 6-Cyanobenzo[a]pyrene | 1. Hydroxylamine hydrochloride, pyridine2. Acetic anhydride, heat |

Exploration of Halo-Derivatives

Direct halogenation of the benzo[a]pyrene ring system can be complex. However, the aldehyde functionality provides an indirect route to introduce halogens at the 6-position. For example, the conversion of Benzo[a]pyrene-6-carboxaldehyde to its corresponding carboxylic acid allows for further transformations like the Hunsdiecker reaction, though this specific application to benzo[a]pyrene derivatives is not extensively documented.

A more direct approach involves the decarbonylation of the corresponding acyl chloride. The carboxylic acid can be converted to the acyl chloride using thionyl chloride, and subsequent decarbonylation can lead to the 6-halo-derivative. Another documented method involves the use of N-halosuccinimides. wikipedia.org For instance, the synthesis of 6-chlorobenzo[a]pyrene (B1618961) has been reported. rsc.org

| Starting Material | Product |

| Benzo[a]pyrene-6-carboxaldehyde | 6-Chlorobenzo[a]pyrene |

| Benzo[a]pyrene-6-carboxaldehyde | 6-Bromobenzo[a]pyrene |

Synthesis of Thiosemicarbazone Derivatives

The condensation of Benzo[a]pyrene-6-carboxaldehyde with thiosemicarbazide (B42300) provides the corresponding thiosemicarbazone. This reaction is typically carried out by refluxing the aldehyde and thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid. The resulting Benzo[a]pyrene-6-carboxaldehyde thiosemicarbazone is a complex ligand with potential applications in coordination chemistry and medicinal research.

| Starting Material | Product | Reagents and Conditions |

| Benzo[a]pyrene-6-carboxaldehyde | Benzo[a]pyrene-6-carboxaldehyde thiosemicarbazone | Thiosemicarbazide, ethanol, reflux |

Photochemical and Oxidative Reactions of this compound in Controlled Environments

The introduction of a carboxaldehyde group at the 6-position of the benzo[a]pyrene core is expected to significantly modify its electronic and reactive properties compared to the parent molecule. While extensive research has been conducted on benzo[a]pyrene itself, specific studies detailing the photochemical and oxidative reactions of its 6-carboxaldehyde derivative are less common. However, by examining the known reactivity of benzo[a]pyrene and related structures, we can infer the likely transformation pathways for this specific compound.

Reactive oxygen species (ROS) are highly reactive chemical species containing oxygen, such as singlet oxygen (¹O₂) and the hydroxyl radical (•OH). The interaction of these species with polycyclic aromatic hydrocarbons is a key area of environmental and toxicological research.

While direct experimental data on the reaction of benzo[a]pyrene-6-carboxaldehyde with ROS is limited in the available literature, the behavior of the parent benzo[a]pyrene (BaP) offers significant insights. BaP is known to undergo photo-oxidation when irradiated with sunlight or fluorescent light in organic solvents. nih.gov This process often involves the generation of ROS. For instance, upon photoexcitation, BaP can transfer energy to molecular oxygen to produce singlet oxygen. nih.gov

Studies on BaP have shown that its reaction with singlet oxygen can lead to the formation of various oxidized products, including benzo[a]pyrene diones. nih.gov Specifically, the enzymatic oxidation of BaP can produce 1,6-, 3,6-, and 6,12-benzo[a]pyrene diones. nih.gov Furthermore, the autoxidation of a related compound, 6-hydroxybenzo[a]pyrene (B1212588), also yields these three stable diones, with the reaction proceeding through a 6-oxobenzo[a]pyrene radical intermediate. epa.gov This highlights the reactivity of the 6-position of the benzo[a]pyrene core.

Theoretical studies on the degradation of BaP initiated by hydroxyl radicals and singlet oxygen suggest that the reaction can proceed through the formation of a BaP-6-OO intermediate when initiated by ¹O₂. nih.gov This intermediate can then undergo further reactions. nih.gov It is plausible that benzo[a]pyrene-6-carboxaldehyde would also be susceptible to attack by ROS, with the reaction likely influenced by the electron-withdrawing nature of the aldehyde group. This functional group would be expected to deactivate the aromatic ring to some extent but could also participate in or direct the reaction pathways.

The generation of ROS during the enzymatic oxidation of other PAH derivatives has been documented, with the production of superoxide (B77818) anions and hydrogen peroxide observed. nih.gov This underscores the general propensity of PAHs to generate and react with ROS. The high efficiency of BaP in photogenerating singlet oxygen and its ability to also photogenerate superoxide anions has been experimentally demonstrated. nih.gov

One-electron oxidation is a fundamental process in the metabolic activation and degradation of PAHs. For benzo[a]pyrene, one-electron oxidation leads to the formation of a radical cation. This radical cation is a key reactive intermediate that can undergo further reactions. The radical-cationic mechanism is associated with the oxidation of BaP by enzymes like cytochrome P450, forming a radical cation located at carbon 6. figshare.com

The autoxidation of 6-hydroxybenzo[a]pyrene to diones is believed to proceed through a one-electron oxidation step to form the 6-oxobenzo[a]pyrene radical. epa.gov This provides strong evidence that the 6-position is a site of significant reactivity in one-electron oxidation processes of substituted benzo[a]pyrenes.

Environmental Occurrence and Formation Mechanisms

Abiotic Formation of Benzo[a]pyrene (B130552) Aldehydes in Environmental Matrices

The transformation of benzo[a]pyrene into its aldehyde derivatives, including benzo[a]pyrene-6-carboxaldehyde, occurs through several key abiotic mechanisms in the environment. These processes are largely driven by light, atmospheric oxidants, and high-temperature events.

The absorption of solar radiation can induce significant chemical changes in benzo[a]pyrene, leading to a variety of photo-oxidation products. When BaP is exposed to light, particularly UV-A radiation, it can be transformed into more polar and often more toxic compounds, including quinones and potentially aldehydes. nih.govnih.gov The process involves the excitation of the BaP molecule, which can then react with molecular oxygen to form reactive oxygen species (ROS) or directly undergo oxidation. nih.gov One-electron oxidation of BaP can create a radical cation localized at the C6 position, a key intermediate in the formation of various derivatives. nih.gov While research has heavily focused on the formation of BaP-quinones (such as BaP-1,6-dione, BaP-3,6-dione, and BaP-6,12-dione), these reactions highlight the reactivity of the C6 position, which is also where the aldehyde group in benzo[a]pyrene-6-carboxaldehyde is located. nih.govresearchgate.net The atmospheric lifetime of BaP is estimated to be on the order of a few hours in polluted, sunlit urban air, indicating rapid photochemical degradation. ca.gov

Benzo[a]pyrene, especially when adsorbed onto atmospheric particulate matter, is susceptible to degradation by various atmospheric oxidants. Reactions with ozone (O₃), dinitrogen pentoxide (N₂O₅), and singlet oxygen are significant pathways for its transformation. ca.gov

Ozone: The reaction of ozone with BaP is a primary degradation pathway in the atmosphere. This reaction can lead to the formation of a complex mixture of oxygenated products. While specific yields for benzo[a]pyrene-6-carboxaldehyde are not always detailed, the oxidation process is known to generate quinones and other carbonyl compounds.

Dinitrogen Pentoxide (N₂O₅): In nighttime atmospheric chemistry, N₂O₅ is a key oxidant. Its reactions with PAHs like benzo[a]pyrene are known to be significant, leading to the formation of nitro-PAHs and various oxygenated derivatives.

Singlet Oxygen: In aqueous environments, singlet oxygen, a highly reactive form of oxygen produced photochemically, can react with dissolved or suspended BaP. This can lead to the formation of endoperoxides which can subsequently decompose to form diones and other oxygenated products.

These oxidative processes are crucial in determining the environmental fate of BaP, transforming it into a suite of more polar derivatives, including aldehydes. ca.gov

Benzo[a]pyrene itself is a product of the incomplete combustion and pyrolysis of organic materials such as fossil fuels, wood, and tobacco. nih.govepa.govresearchgate.net During these high-temperature processes, a wide array of polycyclic aromatic hydrocarbons (PAHs) and their derivatives are formed. mdpi.comnih.govresearchgate.net Oxygenated PAHs (oxy-PAHs), including aldehydes like benzo[a]pyrene-6-carboxaldehyde, can be formed directly during combustion or through the rapid, high-temperature oxidation of the parent PAH. nih.gov The specific mixture of compounds produced depends heavily on the fuel type and combustion conditions, such as temperature and oxygen availability. researchgate.net For instance, emissions from diesel engines, residential wood burning, and industrial processes are all significant sources of PAHs and their oxygenated derivatives to the environment. epa.govnih.gov

Detection and Distribution in Environmental Compartments

Benzo[a]pyrene-6-carboxaldehyde, as a derivative of a widespread pollutant, is found in various environmental media, reflecting the distribution of its parent compound and the conditions that favor its formation.

Oxygenated PAHs are ubiquitous components of atmospheric aerosols. Due to their lower volatility compared to their parent PAHs, compounds like benzo[a]pyrene-6-carboxaldehyde are expected to exist predominantly in the particle phase, adsorbed onto atmospheric particulate matter (PM). mdpi.com Monitoring studies of ambient air have consistently detected a variety of oxy-PAHs in PM samples from urban, industrial, and even remote locations. While data specifically for benzo[a]pyrene-6-carboxaldehyde is less common than for its parent compound, its presence is inferred as part of the complex mixture of oxygenated PAHs originating from combustion sources and atmospheric reactions. researchgate.netnih.gov For example, studies in New Delhi found BaP concentrations in PM10 ranging from 0.04 to 25.7 ng/m³. researchgate.net Given that BaP is rapidly transformed in the atmosphere, the presence of its derivatives on this particulate matter is highly probable. ca.gov

In aqueous environments, benzo[a]pyrene and its derivatives tend to associate with particulate matter and sediments due to their hydrophobic nature. epa.gov Benzo[a]pyrene has been detected in rivers and sediments globally. nih.gov Its derivatives, formed through photochemical and oxidative processes in the water column or transported via atmospheric deposition, will follow a similar fate. Consequently, benzo[a]pyrene-6-carboxaldehyde is likely to be found in sediments of rivers, lakes, and coastal areas, particularly those impacted by urban runoff and industrial effluents. The strong adsorption to sediment means these environments can act as long-term sinks for such compounds. epa.gov

Interactive Data Table: Environmental Occurrence of Benzo[a]pyrene

This table summarizes reported concentrations of the parent compound, Benzo[a]pyrene (BaP), in various environmental media. The presence of BaP is a strong indicator for the potential co-occurrence of its derivatives like Benzo[a]pyrene-6-carboxaldehyde.

| Environmental Compartment | Location | Reported Concentration of BaP | Reference |

|---|---|---|---|

| Atmospheric PM10 | New Delhi, India (2014-2015) | 0.04 - 25.7 ng/m³ | researchgate.net |

| Atmospheric PM10 | Czech Republic (2019, average) | 1.6 ng/m³ | mdpi.com |

| River Water | German Rivers (1963-1964) | 0.6 - 114.0 parts per trillion (ng/L) | nih.gov |

| River Water | Thames River, UK | 130 - 210 parts per trillion (ng/L) | nih.gov |

| Cigarette Smoke (Mainstream) | Reference Cigarettes | 52 - 95 ng/cigarette | nih.govosti.gov |

Food Contamination Pathways (as a BaP derivative)

Benzo(a)pyrene-6-carboxaldehyde can enter the food chain as a derivative of benzo(a)pyrene (BaP), a well-known food contaminant. cfs.gov.hkinchem.org The primary pathways for BaP contamination of food include environmental deposition and food processing methods. inchem.orgcfs.gov.hk

Environmental contamination occurs when BaP from polluted air, water, or soil is deposited on or absorbed by food crops. cfs.gov.hkinchem.org This makes cereals, fruits, vegetables, and vegetable oils significant contributors to the dietary intake of BaP. inchem.orgcfs.gov.hk

Food processing techniques, particularly those involving high temperatures, are another major source of BaP contamination. inchem.orgcfs.gov.hk Methods such as smoking, grilling, roasting, and drying can lead to the formation and deposition of BaP on food. inchem.orgcfs.gov.hknih.gov The formation of BaP is particularly significant at temperatures above 350-400°C. cfs.gov.hk

Several factors can influence the levels of BaP in food during processing. The type of fuel used for grilling, for instance, can make a difference; charcoal grilling has been found to produce lower levels of BaP compared to smoldering spruce or pine cones. inchem.org The fat content of meat is also a critical factor, as more fat dripping onto the heat source can lead to increased formation of PAHs that are then deposited on the meat. inchem.org For example, increasing the fat content of charcoal-grilled ground beef from 15% to 40% resulted in a significant increase in BaP content. inchem.org

Research has identified high levels of BaP in various food products. Charcoal-grilled and smoked meats, such as pork, beef, and sausage, have been found to contain some of the highest concentrations. nih.gov A study of heat-treated foods in China found that 12 out of 119 animal source food samples had BaP levels exceeding the Chinese maximum permissible level of 5 µg/kg, with the highest level reaching 19.75 µg/kg. nih.gov In contrast, grain-based foods generally contain trace levels of BaP. nih.gov

Edible oils and fats can also be a significant source of BaP. cfs.gov.hkresearchgate.net Contamination can occur through the deposition of BaP from the environment onto oil-producing plants or during the drying of oil seeds with combustion gases. cfs.gov.hk A study analyzing about 1350 samples of oils and food supplements between 2002 and 2004 found that approximately 20% of edible oils contained more than 1.2 µg/kg of BaP. researchgate.net

The formation of BaP derivatives can also occur during food processing. For instance, during frying, BaP can be transformed into more toxic derivatives. researchgate.net Microbial processes can also play a role in the transformation of BaP in food systems. Some food-derived microbial strains, such as Bacillus mojavensis, have been shown to degrade BaP, potentially reducing its levels in contaminated food. mdpi.commdpi.com This bacterium can break down BaP through pathways involving enzymes like dioxygenase and cytochrome P450, converting it into less complex compounds. mdpi.com

Table 2: Benzo(a)pyrene Levels in Various Food Products

| Food Category | Food Item | Preparation Method | Average BaP Content (µg/kg) | Highest BaP Content (µg/kg) | Reference |

| Meat | Pork, Beef, Sausage | Charcoal-grilled, Smoked | 2.01 - 4.25 | 19.75 | nih.gov |

| Meat | Mutton, Rabbit, Duck, Chicken, Fish, Shrimp | Charcoal-grilled, Roasted, Smoked | 0.62 - 1.97 | - | nih.gov |

| Meat | Charcoal-broiled Steak | - | 8 | - | inchem.org |

| Oils and Fats | Edible Oils | - | >1.2 (in 20% of samples) | - | researchgate.net |

| Oils and Fats | Sunflower Oil | Frying | - | 3.64 - 4.00 | researchgate.net |

| Smoked Products | Smoked Meat Products (sausages, ham, bacon) | - | 0.2 - 0.9 | - | inchem.org |

| Smoked Products | Smoked Fish (Swedish) | - | 0.4 - 2.7 | - | inchem.org |

| Smoked Products | Intensively Smoked (black-smoked) | - | 23 - 55 | - | inchem.org |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for BENZO(a)PYRENE-6-CARBOXALDEHYDE Analysis

Spectroscopic techniques are indispensable tools for the analysis of this compound, providing detailed information about its structure, concentration, and metabolic fate. These methods rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio of ions. It is highly sensitive and specific, making it ideal for the identification and quantification of this compound and its metabolites in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com In the analysis of benzo(a)pyrene and its derivatives, GC-MS is frequently used for the identification of degradation products and for quantitative analysis in various samples, including food and environmental matrices. mdpi.comnih.gov For instance, a modified QuEChERS extraction method followed by GC-MS analysis has been successfully developed for the determination of benzo(a)pyrene in bread samples, achieving a limit of detection of 0.3 ng/g and a limit of quantification of 0.5 ng/g. nih.gov The use of GC-MS/MS, particularly with multiple reaction monitoring (MRM), can further enhance sensitivity and selectivity, allowing for lower detection limits compared to single quadrupole GC-MS. shimadzu.comresearchgate.net

Table 1: GC-MS Parameters for Benzo(a)pyrene Analysis

| Parameter | Value |

|---|---|

| Column | Rxi-PAH (60 m x 0.25 mm I.D., 0.1 µm df) |

| Injection Volume | 2 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Temperature Program | 180°C (2 min) -> 260°C (at 5°C/min) -> 350°C (at 15°C/min, hold 12 min) |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Quadrupole / Tandem Quadrupole (MS/MS) |

Data sourced from Shimadzu Application Data Sheet. shimadzu.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a crucial technique for studying the metabolism of this compound. nih.govnih.gov It allows for the separation, identification, and quantification of various metabolites formed in biological systems. nih.govnih.gov In studies involving human lung cells, LC-MS/MS has been used to detect and quantify a range of benzo(a)pyrene metabolites, including diones, dihydrodiols, and tetrols. nih.govnih.gov The high sensitivity of this method, with limits of quantitation in the femtomole range, enables the detailed characterization of metabolic pathways. nih.gov For example, a sensitive LC-MS/MS method was developed for the quantification of the urinary biomarker 3-hydroxybenzo[a]pyrene with a lower limit of quantification of 50 pg/L. mdpi.com

Table 2: LC-MS/MS Transitions for Benzo(a)pyrene Metabolites

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| B[a]P-tetraol-1 | 303 [M+H-H₂O]⁺ | 285 [M+H-2H₂O]⁺ |

| B[a]P-dihydrodiols | 269 [M+H-H₂O]⁺ | 251 [M+H-2H₂O]⁺ |

| B[a]P-quinones | 283 [M+H]⁺ | 255 [M+H-CO]⁺ |

| 3-OH-B[a]P | 269 [M+H]⁺ | 251 [M+H-H₂O]⁺ |

Data from a study on B[a]P metabolism in human bronchoalveolar cells. nih.gov

Infrared (IR) spectroscopy is a valuable tool for the structural elucidation of this compound. nih.gov By measuring the absorption of infrared radiation by the molecule, an IR spectrum is generated which reveals the presence of specific functional groups. nih.govsfasu.edu The carbonyl (C=O) stretching vibration of the aldehyde group, for instance, will produce a characteristic strong absorption band in the IR spectrum, aiding in its identification. Detailed IR spectroscopic data, often supported by theoretical calculations such as density functional theory (DFT), can provide a comprehensive understanding of the molecule's vibrational modes. nih.govsfasu.eduarxiv.org

Table 3: Characteristic IR Absorption Frequencies for Benzo(a)pyrene Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | ~3035-3019 |

| C=O stretching (aldehyde) | ~1680-1700 (expected) |

| C=C stretching (aromatic) | ~1602-1417 |

| C-H bending (out-of-plane) | ~889-819 |

Data compiled from various sources. sfasu.eduwiley-vch.de

Fluorescence spectroscopy is a highly sensitive method for the detection and quantification of polycyclic aromatic hydrocarbons like this compound, which are naturally fluorescent. conicet.gov.arnih.govnih.gov This technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. nih.gov The intensity of the fluorescence is directly proportional to the concentration of the compound, allowing for quantitative analysis. conicet.gov.ar Synchronous fluorescence spectroscopy (SFS) is a variation that can enhance selectivity and has been successfully applied to determine benzo(a)pyrene in complex samples like soil extracts, with detection limits as low as 1.6 x 10⁻⁹ g/ml. nih.govresearchgate.net Room-temperature fluorescence excitation-emission matrices (RTF-EEMs) coupled with parallel factor analysis (PARAFAC) can resolve spectrally overlapping compounds, enabling the unambiguous determination of benzo(a)pyrene in mixtures. mdpi.com

Table 4: Fluorescence Spectroscopy Parameters for Benzo(a)pyrene

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Wavelengths | 347, 365, 385 |

| Emission Wavelengths | 405, 426, 455 |

Data from a study on the rapid detection of benzo[a]pyrene (B130552) in extra virgin olive oil. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of this compound. wiley-vch.debohrium.comsfasu.edu ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. bohrium.comsfasu.edu Two-dimensional NMR techniques, such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, leading to a complete and unambiguous assignment of the molecular structure. bohrium.comsfasu.edu Theoretical calculations of NMR chemical shifts can further aid in the assignment of complex spectra. bohrium.comsfasu.edu

Table 5: Representative ¹H and ¹³C NMR Chemical Shifts for Benzo(a)pyrene Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde Proton (-CHO) | ~10-11 (expected for ¹H) | Singlet |

| Aromatic Protons | ~7.4 - 9.0 (¹H) | Multiplets, Doublets |

| Aldehyde Carbon (-CHO) | ~190-200 (expected for ¹³C) | - |

| Aromatic Carbons | ~120 - 150 (¹³C) | - |

Data is illustrative and based on general knowledge and published spectra of related compounds. wiley-vch.debohrium.com

Laser-Excited Time-Resolved Shpol'skii Spectroscopy for Specific Detection

Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) is a highly selective and sensitive technique used for the analysis of polycyclic aromatic hydrocarbons (PAHs), including derivatives like this compound. This method is particularly valuable for distinguishing between isomers that are often difficult to separate using conventional chromatographic techniques. researchgate.net By cooling the sample in a suitable n-alkane solvent to cryogenic temperatures (typically 77 K), highly resolved fluorescence spectra are generated. vu.nlrsc.org

The technique combines spectral and lifetime information to unambiguously identify compounds. nih.gov A pulsed, tunable dye laser is used as the excitation source, which allows for selective excitation of the target analyte, and an intensified charge-coupled device (ICCD) collects the resulting emission. nih.govnih.gov This approach can achieve detection limits at the parts-per-trillion (ppt) level with just microliters of sample volume. researchgate.net

Research has demonstrated the effectiveness of LETRSS in analyzing complex samples, such as HPLC fractions, without the need for complete separation of co-eluting compounds. rsc.orgnih.gov The choice of the n-alkane solvent (e.g., n-octane, n-nonane, or n-decane) is critical as it can significantly affect the fluorescence intensity and spectral resolution, thereby improving detection limits. researchgate.net

Chromatographic Separations of this compound

Chromatographic methods are fundamental for the separation and quantification of this compound from various matrices. Both gas and liquid chromatography are widely employed.

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this compound. nih.gov This method offers high sensitivity and specificity, making it suitable for detecting trace levels of the compound in complex samples. researchgate.net For instance, a GC-MS/MS method has been developed for the quantification of benzo[a]pyrene metabolites in urine, achieving a lower limit of quantification (LLOQ) of 50 pg/L. nih.gov

The selection of the appropriate GC column and temperature program is crucial for achieving good separation from other PAHs and matrix components. While specific applications for this compound are not extensively detailed in the provided results, the principles for analyzing related benzo[a]pyrene derivatives are applicable. These methods often involve derivatization to improve volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its parent compound, benzo[a]pyrene. nih.goviupac.org The method is often coupled with fluorescence detection (FLD) or UV detection for high sensitivity and selectivity. nih.goviupac.org

Reversed-phase HPLC is the most common mode of separation. nih.goviupac.org A typical setup involves a C18 column and a mobile phase gradient of acetonitrile (B52724) and water. nih.gov For example, one method utilized a linear gradient from 30% to 70% methanol (B129727) over 65 minutes, while another used an isocratic mobile phase of 85% acetonitrile in water. nih.gov The detection wavelength is often set at 254 nm for UV detection, which provides high sensitivity for benzo[a]pyrene and its metabolites. nih.gov In other applications, fluorescence detection with an excitation wavelength of 300 nm and an emission wavelength of 416 nm has been used for enhanced selectivity. oiv.int

Table 1: HPLC Conditions for Benzo[a]pyrene Metabolite Analysis

| Parameter | Procedure 1 | Procedure 2 | Procedure 3 |

|---|---|---|---|

| Column | Nucleosil® C18 | Ultrasphere® ODS, C18 | Not Specified |

| Mobile Phase | Linear gradient: 30% to 70% Methanol in Water | Linear gradient: 30% to 70% Methanol in Water | Isocratic: 85% Acetonitrile in Water |

| Flow Rate | 0.6 ml/min | 0.6 ml/min | 0.6 ml/min |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |

| Temperature | 35°C | 35°C | 35°C |

Thin-Layer Chromatography (TLC) Studies

Thin-Layer Chromatography (TLC) serves as a valuable screening tool for the qualitative and semi-quantitative analysis of PAHs like this compound. documentsdelivered.commdpi.com It is a cost-effective and versatile method for separating compounds based on their differential partitioning between a stationary phase coated on a plate and a liquid mobile phase. documentsdelivered.com

For the analysis of benzo[a]pyrene and other PAHs, a mixed adsorbent of cellulose (B213188) and aluminum oxide has been used. documentsdelivered.com The sensitivity of TLC for benzo[a]pyrene can be as low as 1 nanogram. documentsdelivered.com When combined with spectrophotometry, the determination can achieve a recovery of 92-97%. documentsdelivered.com TLC is particularly useful for initial screening of extracts before more sophisticated quantitative analysis by HPLC or GC. mdpi.com

Sample Preparation and Extraction Methodologies

Effective sample preparation and extraction are critical for the accurate quantification of this compound, as it is often present at low concentrations in complex matrices.

Solvent Extraction Techniques

Solvent extraction is a primary method for isolating this compound and related compounds from various sample types. The choice of solvent is crucial and depends on the sample matrix and the target analyte's polarity. Commonly used solvents for the extraction of aromatic aldehydes and PAHs include ethyl acetate (B1210297), hexane (B92381), acetone, and iso-octane. nih.govrsc.orgelsevierpure.comcanada.ca

For instance, in the analysis of benzo[a]pyrene metabolites from microsomal incubations, a double extraction with ethyl acetate was employed. nih.gov In the analysis of tobacco, samples were extracted with a mixture of hexane and acetone. rsc.org Another method for whole tobacco involved saponification with alcoholic potassium hydroxide (B78521) followed by partitioning into iso-octane. canada.ca For oenological carbons, extraction with hexane followed by magnetic stirring has been described. oiv.int The complexity of food matrices often requires additional clean-up steps after the initial solvent extraction. researchgate.net

Table 2: Solvents Used in the Extraction of Benzo[a]pyrene and Related Compounds

| Solvent(s) | Sample Matrix | Reference |

|---|---|---|

| Ethyl Acetate | Rat Hepatic Microsomes | nih.gov |

| Hexane and Acetone | Tobacco Blend and Smokeless Tobacco | rsc.org |

| Iso-octane | Whole Tobacco | canada.ca |

| Hexane | Oenological Carbons | oiv.int |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely employed and preferred technique for the extraction and preconcentration of polycyclic aromatic compounds, including derivatives like this compound, from various environmental and biological samples. researchgate.netnih.gov Its advantages over traditional liquid-liquid extraction (LLE) include greater simplicity, improved selectivity, reduced consumption of organic solvents, and consequently, less environmental pollution. fishersci.commdpi.com Given the typically low concentrations of these compounds in samples, a preconcentration step, which SPE provides, is essential for their determination. nih.gov

The fundamental principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the target analytes. Interferences are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. fishersci.com For hydrophobic compounds like benzo(a)pyrene and its derivatives, reversed-phase sorbents are commonly used.

Common Sorbents and Methodologies:

C8 and C18: These are classical extraction sorbents where octyl (C8) or octadecyl (C18) chains are bonded to a silica (B1680970) support. researchgate.netbioline.org.br They are effective for extracting hydrophobic PAHs from aqueous samples. bioline.org.br Studies on benzo(a)pyrene have shown that C18 SPE columns can yield high recovery rates. fishersci.com

Styrene-Divinylbenzene Polymers: These polymeric sorbents also serve as effective stationary phases for trapping PAHs. researchgate.netbioline.org.br

Dispersive Solid-Phase Extraction (d-SPE): A variation of SPE, d-SPE involves adding the sorbent directly to the sample solution and dispersing it. nih.gov This method increases the contact between the adsorbent and the target analyte, reducing sample preparation time. nih.gov

Magnetic Solid-Phase Extraction (MSPE): In this technique, a magnetic nanomaterial is used as the adsorbent, allowing for easy separation of the sorbent from the sample matrix using an external magnetic field. nih.gov

The choice of elution solvent is critical for achieving high recovery rates. Acetonitrile and a mixture of ethyl acetate and dichloromethane (B109758) have been shown to be effective for eluting benzo(a)pyrene from SPE cartridges. fishersci.combioline.org.br To prevent the adsorption of hydrophobic analytes onto sample containers, an organic modifier like isopropanol (B130326) or methanol is often added to the sample before extraction. fishersci.combioline.org.br

Table 1: Examples of SPE Methodologies for Benzo(a)pyrene and Related Compounds This table is interactive. You can sort and filter the data.

Considerations for Sample Degradation and Interferences during Analysis

Accurate analysis of this compound is contingent upon minimizing analyte degradation during sample preparation and mitigating interferences from the sample matrix.

Sample Degradation:

Photo-degradation: PAHs are susceptible to degradation upon exposure to light. chromatographyonline.com Therefore, conducting experiments under controlled lighting conditions and using amber glass vials for sample storage is crucial to prevent analyte loss. chromatographyonline.commdpi.com

Chemical Degradation: Under certain conditions, some PAHs can be transformed into other compounds, such as nitro-PAHs, in the presence of nitric acid traces. researchgate.net The degradation of benzo(a)pyrene can also be facilitated by microbial activity or chemical oxidation. mdpi.comnih.gov For instance, the bacterium Bacillus mojavensis TC-5 has been shown to degrade benzo(a)pyrene through enzymatic pathways. mdpi.com

Physical Loss: Improper sample preparation techniques can lead to significant analyte loss. For example, using a rotary mill for milling plant materials has been shown to reduce the recovery of several PAHs. chromatographyonline.com The hydrophobic nature of these compounds also leads to their adsorption onto surfaces of containers and tubing, which can be minimized by rinsing equipment with appropriate solvents or adding modifiers to the sample. bioline.org.br

Analytical Interferences:

Matrix Effects: Complex sample matrices are a major source of interference. In aqueous samples, humic acids can associate with hydrophobic PAHs, negatively affecting their extraction efficiency with conventional reversed-phase SPE. nih.gov In food samples, lipids and other complex components can interfere with the analysis, often necessitating a saponification step to remove fats. nih.govnih.gov

Co-elution: In chromatographic analysis, compounds with similar physicochemical properties may co-elute, making unambiguous identification and quantification difficult. For example, benzo[a]pyrene and dibenzo[a,l]pyrene (B127179) have been shown to co-elute under standard HPLC conditions, requiring further analytical techniques like GC-MS or advanced fluorescence spectroscopy for resolution. mdpi.com

Table 2: Summary of Degradation and Interference Factors and Mitigation Strategies This table is interactive. You can sort and filter the data.

Compound Names

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1-octanol |

| 3-hydroxybenzo[a]pyrene |

| Acetonitrile |

| Aluminum oxide |

| Anhydrous sodium sulfate (B86663) |

| Anthracene |

| This compound |

| Benzo[a]anthracene |

| Benzo[a]pyrene |

| Benzo[b]fluoranthene |

| Chrysene |

| Cyclohexane |

| Dibenzo[a,l]pyrene |

| Dichloromethane |

| Ethyl acetate |

| Hexane |

| Isopropanol |

| Methanol |

| Naphthalene |

| Nitric acid |

| Phenanthrene |

| Pyrene (B120774) |

| Styrene-divinylbenzene |

Environmental Degradation and Bioremediation Research

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of compounds through non-biological processes, primarily driven by light and chemical reactions in the environment.

Photodegradation is a significant pathway for the removal of high molecular weight polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B130552) from the environment. researchgate.net BaP is susceptible to photooxidation when exposed to light and oxygen, a process that can lead to the formation of various oxygenated derivatives, including quinones. researchgate.netacs.org High molecular weight PAHs can readily absorb light energy, making them susceptible to photolytic breakdown. researchgate.net

The process can be initiated by hydroxyl radicals (•OH) or singlet oxygen (¹O₂). acs.org Theoretical studies using density functional theory suggest that the degradation of BaP can lead to the formation of BaP-quinones. The mechanism can involve the formation of an initial radical, followed by a series of reactions including H-shifts and the loss of other radicals. acs.org While specific kinetic data for the photodegradation of benzo[a]pyrene-6-carboxaldehyde is not extensively documented, the degradation of the parent BaP follows pseudo-first-order kinetics in aqueous solutions under UV irradiation. mdpi.com The rate of degradation is influenced by factors such as light intensity and the presence of photosensitizers. researchgate.netmdpi.com For instance, studies have shown that the degradation of BaP in organic solvents varies, with the fastest degradation occurring in dichloromethane (B109758) and the slowest in methanol (B129727). researchgate.net

Identified products from the photodegradation of BaP include benzo[a]pyrene-4,5-dihydrodiol and isomers of hydroxy-BaP-dione, highlighting the oxidative nature of the process. researchgate.net

Chemical oxidation is another critical abiotic process that contributes to the degradation of BaP and its derivatives in soil and water. nih.govnih.gov Oxidants such as potassium permanganate (B83412) (KMnO₄), persulfate (PS), and Fenton's reagent can effectively degrade BaP. nih.govnih.gov Studies have shown that moderate chemical pre-oxidation can enhance subsequent microbial degradation by breaking down the complex structure of BaP into more bioavailable intermediates. nih.gov

For example, treatment with 20 mmol L⁻¹ of iron-activated sodium persulfate resulted in a 98.7% degradation of BaP in soil, while 10 mmol L⁻¹ of potassium permanganate achieved an 84.2% degradation. nih.gov These treatments can also stimulate the viability of the microbial community, further promoting bioremediation. nih.gov The degradation of BaP initiated by hydroxyl radicals can lead to the formation of various quinones, such as BaP-1,6-quinone and BaP-3,6-quinone. acs.org It is plausible that aldehyde derivatives like benzo[a]pyrene-6-carboxaldehyde could be formed as transient intermediates during these complex oxidative processes, which then undergo further oxidation to carboxylic acids or other products. researchgate.net For instance, one proposed degradation pathway for BaP involves the formation of a (poly)aromatic aldehyde, which is subsequently oxidized. researchgate.net

Microbial Degradation of Benzo[a]pyrene and its Aldehyde Derivatives

Microorganisms play a pivotal role in the natural attenuation of PAHs. The biodegradation of BaP has been extensively studied, with several bacterial and fungal species identified as capable degraders.

A variety of bacterial genera have been shown to degrade benzo[a]pyrene. These microorganisms often utilize BaP as a source of carbon and energy, either through direct metabolism or co-metabolism with other substrates. mdpi.comnih.gov

Mycobacterium : Strains of Mycobacterium, such as Mycobacterium vanbaalenii PYR-1, are well-known for their ability to degrade high molecular weight PAHs. nih.govresearchgate.net This strain can oxidize BaP at multiple positions (C-4,5, C-9,10, and C-11,12) and has been shown to mineralize a significant portion of it. nih.gov Metabolites identified from M. vanbaalenii PYR-1 degradation of BaP include 4-formylchrysene-5-carboxylic acid, an aldehyde-containing compound, which is a ring fission product of benzo[a]pyrene cis-4,5-dihydrodiol. nih.gov

Pseudomonas : Pseudomonas aeruginosa PSA5, isolated from petroleum sludge, demonstrated the ability to degrade 88% of 50 ppm BaP within 25 days. bioline.org.br During this degradation, a high induction of 2-carboxybenzaldehyde (B143210) dehydrogenase was observed, indicating the involvement of aldehyde intermediates in the catabolic pathway. bioline.org.br More recently, Pseudomonas benzopyrenica BaP3 has been identified as a highly efficient BaP-degrading strain. mdpi.com

Beijerinckia : Early research identified a mutant strain of Beijerinckia capable of oxidizing BaP to cis-9,10-dihydrodiol benzo[a]pyrene. mdpi.com

Other notable bacterial strains capable of degrading BaP include Bacillus mojavensis, Rhodococcus sp., and Klebsiella pneumonia. bioline.org.brmdpi.commdpi.com

Table 1: Examples of Benzo[a]pyrene Degrading Bacteria and Degradation Efficiency

| Bacterial Strain | Initial BaP Concentration | Degradation Efficiency | Incubation Time | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa PSA5 | 50 ppm | 88% | 25 days | bioline.org.br |

| Rhodococcus sp. NJ2 | 50 ppm | 47% | 25 days | bioline.org.br |

| Klebsiella pneumonia PL1 | 10 mg·L⁻¹ | ~56% | 10 days | mdpi.com |

| Bacillus mojavensis TC-5 | 20 mg/L | 32.89% (degradation) | Not Specified | mdpi.com |

| Pannonibacter sp. JPA3 | 100 mg L⁻¹ | 80% | 35 days | rsc.org |

The initial attack on the stable aromatic structure of BaP is catalyzed by oxygenase enzymes, which incorporate oxygen atoms into the benzene (B151609) ring, making it susceptible to further degradation. mdpi.comnih.gov

Dioxygenases : These enzymes introduce two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. mdpi.com This is a key step in the aerobic degradation of PAHs by bacteria. For instance, Mycobacterium vanbaalenii PYR-1 utilizes dioxygenases to oxidize BaP at various positions. nih.govresearchgate.net The resulting dihydrodiols can then undergo further enzymatic reactions, including ring cleavage by other dioxygenases. bioline.org.br The formation of aldehyde-containing metabolites like 4-formylchrysene-5-carboxylic acid by M. vanbaalenii PYR-1 is a direct result of this enzymatic cascade. nih.gov

Monooxygenases (e.g., Cytochrome P450) : While more common in fungi and mammals for PAH metabolism, bacterial monooxygenases can also be involved. mdpi.comoup.com These enzymes introduce a single oxygen atom, forming an epoxide which is then hydrolyzed to a trans-dihydrodiol. oup.com In some proposed pathways, the action of cytochrome P450 enzymes on BaP can lead to ring cleavage and the eventual formation of simpler compounds. mdpi.com

A predicted degradation pathway suggests that after the initial dioxygenase reaction and subsequent oxidation, a ring-opening reaction occurs, followed by an aldolase (B8822740) reaction that yields pyruvate (B1213749) and a (poly)aromatic aldehyde. This aldehyde is then further oxidized. researchgate.net

The efficiency of microbial degradation of BaP and its derivatives is influenced by several environmental and biological factors.

Bioavailability : Benzo[a]pyrene has low water solubility and tends to adsorb strongly to soil and sediment particles, which limits its availability to microorganisms. mdpi.com The production of biosurfactants by some degrading bacteria, such as Pseudomonas aeruginosa PSA5, can enhance the bioavailability of BaP by increasing its solubility and facilitating its transport into the bacterial cell. bioline.org.br

Co-metabolism : Many microorganisms degrade BaP through co-metabolism, where the degradation is facilitated by the presence of a more easily degradable growth substrate. mdpi.com Common co-substrates that have been shown to enhance BaP degradation include pyrene (B120774), phenanthrene, and salicylic (B10762653) acid. mdpi.com For example, the degradation rate of BaP by Microbacterium sp. was augmented in the presence of pyrene and phenanthrene. mdpi.com However, the presence of some simple sugars like glucose can sometimes inhibit the degradation process. mdpi.com

Aerobic and Anaerobic Degradation Studies

The microbial degradation of PAHs like benzo[a]pyrene can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, although aerobic pathways are generally more effective. mdpi.com Microorganisms achieve this breakdown by producing enzymes that can metabolize these compounds. mdpi.com

Under aerobic conditions , bacteria and fungi utilize oxygenases to initiate the breakdown of the aromatic rings. For instance, a bacterial consortium demonstrated the ability to degrade 99.62% of benzo[a]pyrene at a concentration of 1000 ppm over 50 days. researchgate.net The degradation of benzo[a]pyrene often proceeds through the formation of intermediate metabolites such as Phthalic acid, Naphthalene, 1,4-benzodicarboxylic acid, Butoxyacetic acid, Benzeneacetic acid, and benzo[a]pyrene-1,6-dione. researchgate.net Studies have shown that the initial step in the aerobic degradation of benzo[a]pyrene often involves the action of dioxygenase enzymes on the 7,8 and 9,10 positions of the molecule. researchgate.net

Anaerobic degradation of PAHs is also possible, though generally slower and less completely understood. nih.govmdpi.com Some bacteria can use alternative electron acceptors like nitrate (B79036) or sulfate (B86663) to break down these compounds. nih.govmdpi.com While specific pathways for benzo[a]pyrene-6-carboxaldehyde are not extensively detailed, the degradation of the parent compound, pyrene, has been studied under anaerobic conditions by facultative anaerobic bacteria like Pseudomonas sp. JP1 and Klebsiella sp. LZ6. nih.govmdpi.com The initial activation of benzo[a]pyrene under anaerobic conditions may involve a hydrogenation reduction reaction. nih.gov

Table 1: Microbial Degradation of Benzo[a]pyrene

| Microorganism/Consortium | Condition | Initial Concentration | Degradation Efficiency | Duration | Reference |

| Bacterial Consortium A-LOBP-19A+LOP-9 | Aerobic | 1000 ppm | 99.62% | 50 days | researchgate.net |

| Bacillus subtilis BMT4i | Aerobic | Not specified | 84.66% | 28 days | nih.gov |

| Aspergillus brasiliensis & Sphingomonas spiritovorum (co-culture) | Aerobic | Not specified | >50% | Not specified | tandfonline.com |

| Ochrobactrum anthropi & Stenotrophomonas acidaminiphila (consortium) | Aerobic (saline) | 50 mg/L | 41% | 8 days | researchgate.net |

| Ochrobactrum anthropi & Stenotrophomonas acidaminiphila (consortium with phenanthrene) | Aerobic (saline) | 50 mg/L | 54% | 8 days | researchgate.net |

Bioremediation Technologies for Benzo[a]pyrene-Related Compounds

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up sites contaminated with PAHs. nih.gov These technologies leverage the metabolic capabilities of microorganisms to convert toxic pollutants into less harmful substances. nih.gov

Bioaugmentation Strategies

Bioaugmentation involves the introduction of specific microorganisms with desired degradation capabilities to a contaminated site. nih.gov This strategy is particularly useful when the indigenous microbial population lacks the ability to effectively degrade the target contaminants. For instance, a bacterial consortium composed of Ochrobactrum anthropi, Stenotrophomonas acidaminiphila, and Aeromonas salmonicida ss salmonicida, isolated from mangrove sediment, demonstrated the ability to degrade benzo[a]pyrene. researchgate.net In a co-culture, Aspergillus brasiliensis and Sphingomonas spiritovorum achieved a benzo[a]pyrene removal rate of over 50%. tandfonline.com This synergistic relationship, where fungal enzymes initiate the breakdown and bacteria further degrade the byproducts, highlights the potential of using microbial consortia in bioaugmentation. tandfonline.com The use of immobilized microbial communities on materials like modified wheat straw biochar has also shown promise, enhancing the removal efficiency of benzo[a]pyrene to 75.18% for a 5 mg/L concentration. nih.gov

Biostimulation Approaches

Biostimulation aims to enhance the activity of the native microbial population by adding nutrients and other stimulating agents. nih.govresearchgate.net This can be a highly effective strategy for enhancing the degradation of recalcitrant compounds like benzo[a]pyrene. mdpi.com For example, the addition of sodium gluconate as a biostimulant at a concentration of 4 g/L stimulated the bacterium Pantoea dispersa MSC14 to degrade 54.85% of benzo[a]pyrene within 16 hours, a significant increase from the 24.41% degradation achieved in 4 days without the stimulant. mdpi.com The addition of nutrients like nitrogen and phosphorus can also significantly improve degradation rates. researchgate.net Co-metabolism, where the presence of a more easily degradable compound (like phenanthrene) enhances the breakdown of a more complex one (like benzo[a]pyrene), is another effective biostimulation approach. researchgate.net

Table 2: Comparison of Bioremediation Strategies for Benzo[a]pyrene

| Strategy | Method | Example Organism/Stimulant | Key Finding | Reference |

| Bioaugmentation | Introduction of microbial consortia | Aspergillus brasiliensis & Sphingomonas spiritovorum | Co-culture showed significantly higher degradation than monocultures. | tandfonline.com |

| Immobilized microbial communities | Microbial community on modified wheat straw biochar | Achieved up to 75.18% removal of benzo[a]pyrene. | nih.gov | |

| Biostimulation | Addition of biostimulants | Pantoea dispersa MSC14 with sodium gluconate | Degradation of 54.85% of benzo[a]pyrene in 16 hours. | mdpi.com |

| Co-metabolism | Bacterial consortium with phenanthrene | Benzo[a]pyrene degradation increased from 41% to 54%. | researchgate.net |

Role in Environmental Cleanup of PAH-Contaminated Sites

Bioremediation technologies are crucial for the cleanup of sites contaminated with PAHs from sources such as industrial activities, fossil fuel combustion, and oil spills. landrehab.org These methods can be applied in situ (at the contaminated site) or ex situ (where contaminated material is moved for treatment). nih.gov In situ techniques like composting have been shown to be effective, with the addition of compost improving PAH removal by up to 94% in some cases. mdpi.com

Microbial degradation is the primary mechanism for the loss of PAHs from soil. landrehab.orgresearchgate.net The effectiveness of bioremediation depends on various factors, including the physical and chemical properties of the PAH, soil characteristics, and the presence of suitable microbial populations. landrehab.org Both bacteria and fungi have been successfully used to remediate PAH-contaminated soils and sediments. landrehab.org The ultimate goal of bioremediation is the complete mineralization of the pollutants to harmless products like carbon dioxide and water. nih.gov

While specific studies on the large-scale bioremediation of benzo[a]pyrene-6-carboxaldehyde are limited, the extensive research on benzo[a]pyrene provides a strong foundation for developing effective cleanup strategies for related compounds. The combined use of bioaugmentation and biostimulation often yields the best results in real-world applications. researchgate.net

Metabolic Transformations and Biochemical Pathways

Enzymatic Formation of Benzo[a]pyrene (B130552) Aldehyde Metabolites

The generation of aldehyde metabolites from BaP is a critical step in its biotransformation, primarily orchestrated by oxidative enzymes.

The initial oxidation of Benzo[a]pyrene is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govosti.gov These heme-thiolate monooxygenases are central to the metabolic activation of BaP. nih.gov Various human CYP isoforms, including CYP1A1, CYP1B1, CYP2C19, and CYP3A4, are involved in oxidizing BaP to a range of products such as phenols, quinones, and dihydrodiols. nih.govepa.gov

Table 1: Key Cytochrome P450 Isoforms in Benzo[a]pyrene Oxidation

| Enzyme | Role in BaP Metabolism | Reference |

| CYP1A1 | Highly active in the oxidation of BaP, forming a wide range of metabolites. | nih.govepa.gov |

| CYP1B1 | Contributes significantly to BaP metabolism, working alongside CYP1A1. | osti.govnih.gov |

| CYP2C19 | Plays a role in the formation of specific BaP metabolites like BaP-7,8-dihydrodiol. | nih.gov |

| CYP3A4 | Involved in the formation of phenolic metabolites such as BaP-3-ol and BaP-9-ol. | nih.gov |

Aldehyde dehydrogenases (ALDH) are a group of enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids. researchgate.net In the context of BaP metabolism, once aldehyde intermediates like Benzo(a)pyrene-6-carboxaldehyde are formed, ALDH enzymes can play a crucial role in their further detoxification. researchgate.netmdpi.com The oxidation of reactive aldehydes is a critical defense mechanism, and ALDHs contribute significantly to this process. researchgate.net While the primary route of BaP metabolism involves CYPs and epoxide hydrolase, the subsequent processing of aldehyde metabolites relies on enzymes like ALDH to prevent the accumulation of potentially reactive aldehyde species.

This compound (BP-6-CHO) is recognized as a metabolic derivative of BaP. nih.gov Its formation occurs as an intermediate step in the broader metabolic scheme of the parent compound. memphis.edu The metabolism of BaP can lead to the formation of various C-6 substituted derivatives, including 6-methylbenzo[a]pyrene, which can be further activated metabolically to formyl (carboxaldehyde) and hydroxyalkyl derivatives. memphis.edu Studies comparing the carcinogenicity of different 6-substituted BaP derivatives have included BP-6-CHO, confirming its identity as a distinct metabolite. nih.gov Research indicates that BP-6-CHO is metabolically linked to other C-6 derivatives, such as 6-hydroxymethylbenzo[a]pyrene, with evidence suggesting the latter may be a proximate carcinogenic metabolite. nih.gov

Subsequent Metabolic Fates of this compound

Once formed, this compound is subject to further metabolic conversions, primarily through oxidation or conjugation reactions, which are typical detoxification pathways.

A primary metabolic fate for this compound is its oxidation to the corresponding carboxylic acid, Benzo[a]pyrene-6-carboxylic acid. nih.gov This conversion is a common pathway for aromatic aldehydes. youtube.comorganic-chemistry.org The oxidation can be catalyzed by enzymes such as certain cytochrome P450s, which are capable of oxidizing aldehydes in addition to their primary monooxygenase activity. researchgate.netnih.gov This transformation converts the aldehyde into a more polar and readily excretable carboxylic acid derivative, representing a key detoxification step.

In addition to oxidation, BaP metabolites, in general, undergo Phase II conjugation reactions to increase their water solubility and facilitate their elimination from the body. nih.gov These reactions involve the attachment of polar molecules such as glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), or glutathione (B108866). osti.govnih.gov While specific studies on the conjugation of this compound are not detailed in the provided context, it is a well-established principle that xenobiotic metabolites with functional groups like aldehydes (or their reduced alcohol or oxidized carboxylate forms) are substrates for these conjugation enzymes. osti.gov For example, studies on BaP metabolites in algae have demonstrated the formation of sulfate ester and glucose conjugates. nih.gov Therefore, it is highly probable that this compound or its immediate derivatives enter these pathways for detoxification and excretion.

Table 2: Subsequent Metabolic Fates of this compound

| Metabolic Pathway | Description | Resulting Product | Reference |

| Oxidation | The aldehyde functional group is oxidized. | Benzo[a]pyrene-6-carboxylic acid | researchgate.netnih.gov |

| Conjugation | Attachment of polar molecules to facilitate excretion. | Glucuronide, sulfate, or glutathione conjugates (inferred). | nih.govnih.gov |

Formation of DNA Adducts via Radical-Cation Pathways Involving Aldehyde Derivatives

The metabolic activation of benzo[a]pyrene (BaP) is not limited to the well-documented diol-epoxide pathway. An alternative mechanism involves the formation of radical cations, which are highly reactive intermediates capable of forming covalent bonds with DNA. This pathway is particularly relevant for aldehyde derivatives of PAHs.

The radical-cationic mechanism begins with a one-electron oxidation of the parent BaP molecule, a reaction often catalyzed by cytochrome P450 (CYP) enzymes or peroxidases. mdpi.com This oxidation frequently occurs at the C-6 position of the pyrene (B120774) ring, resulting in the formation of a BaP radical cation. mdpi.com This intermediate is highly electrophilic and can react directly with nucleophilic sites on DNA bases. nih.gov Studies on 6-substituted BaP derivatives confirm that the C-6 position, along with C-1 and C-3, exhibits high charge localization, making it a prime target for nucleophilic attack.

Once formed, the radical cation can bind to the N7 or C8 positions of purine (B94841) bases, primarily guanine (B1146940) and adenine, to form unstable DNA adducts. nih.govnih.gov Specific depurinating adducts identified from this pathway include B[a]P-6-C8-Guanine, B[a]P-6-N7-Guanine, and B[a]P-6-N7-Adenine. nih.gov These adducts are considered labile, meaning they are chemically unstable and can be spontaneously lost from the DNA backbone through a process called depurination. nih.gov This loss creates an apurinic (AP) site, which is a lesion in the DNA that can lead to mutations if not properly repaired. nih.gov The formation of these radical cations can also lead to the production of various benzo[a]pyrene-diones, such as BaP-1,6-dione and BaP-3,6-dione, through reactions with water. nih.gov

Comparative Metabolic Studies of Polycyclic Aromatic Hydrocarbon Aldehydes

In Vitro Metabolic Models and Cell-Based Studies

The metabolic fate of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including aldehydes, is investigated using a variety of in vitro systems that model human metabolism. These models range from subcellular fractions to complex three-dimensional cell cultures.

Hepatic Microsomes: Pooled human liver microsomes are a widely used model as they contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s. mdpi.com Studies using these systems have been crucial for understanding competitive metabolism, where multiple PAHs compete for the same enzymes. nih.govosti.gov For instance, research co-incubating BaP and dibenzo[def,p]chrysene (DBC) demonstrated that they competitively inhibit each other's metabolism, allowing for the measurement of key kinetic parameters such as the maximum rate of metabolism (VMAX) and the affinity constant (KM). mdpi.comnih.gov

Cell-Based Assays: Cultured human cell lines provide a more integrated system that includes both Phase I and Phase II metabolic enzymes within a cellular context. The human bronchoalveolar cell line H358 and the human hepatoma cell line HepG2 have been instrumental in profiling the metabolites of BaP and other PAHs like 5-methylchrysene. nih.govnih.gov These models allow researchers to observe the complete metabolic cascade from the parent compound to its various oxidized and conjugated products over time. nih.gov

3D Organoid Cultures: More recently, three-dimensional (3D) organoids derived from human stem cells have emerged as advanced in vitro models. mdpi.com These cultures self-assemble into structures that replicate the architecture and function of human organs such as the liver, pancreas, and colon. mdpi.com Studies have shown that these organoids are metabolically competent; they can effectively metabolize BaP to key metabolites and form DNA adducts, offering a more physiologically relevant system for studying carcinogen metabolism. mdpi.com

Identification of Specific Metabolic Products and Pathways

The metabolism of benzo[a]pyrene in in vitro systems yields a complex profile of products. While specific studies on the complete metabolic profile of this compound are limited, the pathways can be inferred from its parent compound, BaP, and other substituted PAHs.

In human lung cells, the metabolism of BaP produces prominent primary metabolites, including 3-hydroxy-B[a]P and various B[a]P-dihydrodiols. nih.gov These are subsequently converted into secondary metabolites. nih.gov Key products identified include B[a]P-tetraols (hydrolysis products of diol-epoxides) and several redox-active o-quinones, such as B[a]P-7,8-dione, and other diones like B[a]P-1,6-dione and B[a]P-3,6-dione. nih.gov The formation of these diones is significant as they can participate in redox cycling, generating reactive oxygen species (ROS) that contribute to oxidative DNA damage. researchgate.net

For the aldehyde derivative, this compound, it is hypothesized that metabolism would proceed along two main routes: oxidation of the aldehyde functional group and oxidation of the aromatic ring system. The aldehyde group is expected to be oxidized to the corresponding carboxylic acid, a common detoxification pathway. Concurrently, the aromatic core would likely undergo hydroxylation and subsequent reactions similar to the parent BaP, leading to the formation of various hydroxylated and diol derivatives. The study of other alkylated PAHs supports the concept that metabolic attack can occur on both the substituent and the aromatic rings. wur.nl

| Metabolite Class | Specific Metabolite | Precursor Pathway | Reference |

|---|---|---|---|

| Phenols | 3-hydroxy-B[a]P | P450 Mono-oxygenation | nih.gov |

| Dihydrodiols | B[a]P-7,8-dihydrodiol | Epoxide Hydrolase | mdpi.com |

| Tetraols | B[a]P-tetrol-l-1 | Hydrolysis of BPDE | mdpi.com |

| Diones / Quinones | B[a]P-1,6-dione | Radical Cation / Oxidation | nih.gov |

| B[a]P-3,6-dione | Radical Cation / Oxidation | nih.gov | |

| B[a]P-7,8-dione | Aldo-keto Reductase | nih.gov |

Mechanistic Insights into Enzymatic Transformation of Benzo[a]pyrene and its Aldehyde Derivatives

The enzymatic transformation of BaP and its derivatives is a multi-step process involving a suite of enzymes that can either detoxify these compounds or activate them into carcinogens.

Phase I Enzymes: The initial and often rate-limiting step in PAH metabolism is catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. nih.gov CYP1A1 and CYP1B1 are the principal enzymes responsible for the metabolic activation of BaP. nih.gov They introduce an oxygen atom into the PAH structure, typically forming an epoxide. nih.gov These CYPs can metabolize a wide range of PAH substrates, leading to competition among different PAHs when present in a mixture. nih.gov In addition to CYPs, peroxidases can catalyze a one-electron oxidation to generate reactive radical cations. mdpi.comnih.gov

Phase II and Other Enzymes: Following the initial oxidation, other enzymes play critical roles. Epoxide hydrolase (EH) hydrates the epoxide intermediates to form trans-dihydrodiols. nih.gov The resulting B[a]P-7,8-dihydrodiol is a key substrate for a second round of oxidation by CYP1A1/1B1, leading to the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). nih.gov Furthermore, aldo-keto reductases (AKRs) are involved in another activation pathway, oxidizing dihydrodiols to form reactive o-quinones that can generate oxidative stress. nih.govresearchgate.net

| Enzyme Family | Specific Enzyme(s) | Role in PAH Metabolism | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP1A1, CYP1B1 | Initial oxidation of the aromatic ring; formation of epoxides and diol-epoxides. | nih.gov |

| Peroxidase Activity | One-electron oxidation to form radical cations. | mdpi.comnih.gov | |

| Hydrolases | Epoxide Hydrolase (EH) | Converts reactive epoxides to more stable dihydrodiols. | nih.gov |

| Reductases | Aldo-Keto Reductases (AKRs) | Oxidizes dihydrodiols to form reactive o-quinones. | nih.gov |

Future Research Directions for Benzo a Pyrene 6 Carboxaldehyde

Development of Novel and More Efficient Synthetic Strategies

The availability of pure Benzo(a)pyrene-6-carboxaldehyde is fundamental for toxicological and metabolic studies. While methods for its synthesis exist, there is a continuous need for more efficient, higher-yield, and scalable strategies.

Future research should focus on:

Improving Existing Routes: An established method involves the Vilsmeier-Haack reaction on Benzo(a)pyrene. rsc.org Further optimization of reaction conditions, such as temperature, solvent, and reagent stoichiometry, could significantly improve yields and reduce the formation of impurities. rsc.org

Exploring Novel Catalytic Methods: The application of modern catalytic systems, such as those based on palladium, copper, or other transition metals, could open new pathways for the formylation of the Benzo(a)pyrene core. These methods may offer greater selectivity for the C6 position, milder reaction conditions, and broader functional group tolerance.

Green Chemistry Approaches: Developing synthetic routes that utilize less hazardous solvents, reduce energy consumption, and minimize waste generation is a key goal. This could involve exploring solvent-free reactions or the use of biocatalytic methods.

Synthesis of Derivatives: An improved synthesis of the parent aldehyde will facilitate the creation of a library of 6-substituted Benzo(a)pyrene derivatives. rsc.org These derivatives are invaluable for structure-activity relationship (SAR) studies.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Optimized Vilsmeier-Haack | Well-established, readily available reagents. | Condition screening, impurity characterization. rsc.org |

| Transition-Metal Catalysis | High selectivity, mild conditions, potential for scalability. | Catalyst design, ligand screening, mechanistic studies. |

| Photochemical Synthesis | Unique reactivity patterns, potential for novel transformations. | Exploration of photosensitizers and reaction conditions. |

| Biocatalytic Formylation | High specificity, environmentally benign. | Enzyme discovery and engineering. |

Advanced Analytical Techniques for Trace Environmental and Biological Quantification

Detecting and quantifying this compound at trace levels in complex matrices like air, water, soil, and biological tissues is a significant analytical challenge. Current methods for PAH analysis often rely on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or UV detection. nih.govnih.gov

Future advancements should target:

Enhanced Sensitivity and Selectivity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) is critical. Techniques like tandem mass spectrometry (MS/MS), such as LC-MS/MS, offer superior selectivity and sensitivity, minimizing interferences from the complex matrix. nih.gov

High-Resolution Mass Spectrometry (HRMS): The use of HRMS, such as Orbitrap or TOF-MS, can provide unambiguous identification of the analyte through accurate mass measurements, which is particularly useful in complex environmental and biological samples.